molecular formula C13H12ClNOS B6226335 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1175942-31-0

2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6226335
CAS No.: 1175942-31-0
M. Wt: 265.8
InChI Key:
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Description

2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide is a compound that belongs to the class of acetamides It features a thiophene ring, which is a five-membered ring containing sulfur, and a phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with thiophen-2-ylmethylamine in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The general reaction scheme is as follows:

2-chloroacetamide+thiophen-2-ylmethylamineThis compound\text{2-chloroacetamide} + \text{thiophen-2-ylmethylamine} \rightarrow \text{this compound} 2-chloroacetamide+thiophen-2-ylmethylamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted acetamides.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Amines and other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiophene ring and phenyl group contribute to its binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Lacks the thiophene ring, resulting in different electronic properties and biological activity.

    N-phenyl-N-[(thiophen-2-yl)methyl]acetamide:

    Thiophen-2-ylmethylamine: A precursor in the synthesis of the target compound, with distinct properties and uses.

Uniqueness

2-chloro-N-phenyl-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both the chlorine atom and the thiophene ring, which confer specific electronic and steric properties. These features enhance its reactivity and potential for diverse applications in medicinal chemistry, material science, and industrial processes .

Properties

CAS No.

1175942-31-0

Molecular Formula

C13H12ClNOS

Molecular Weight

265.8

Purity

95

Origin of Product

United States

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